molecular formula C32H28N3NaO9S3 B14409477 Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate CAS No. 83027-50-3

Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B14409477
CAS No.: 83027-50-3
M. Wt: 717.8 g/mol
InChI Key: PACQBVQOTIYEDA-UHFFFAOYSA-M
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Description

Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) which is responsible for its chromophoric properties. The compound is widely used in textile, paper, and leather industries for dyeing purposes due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a naphthol derivative, under alkaline conditions to form the azo compound.

    Sulphonation: The resulting azo compound undergoes sulphonation using sulfuric acid to introduce sulphonate groups, enhancing its solubility in water.

    Neutralization: Finally, the sulphonated azo compound is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process. The final product is purified through filtration and recrystallization to achieve the desired purity and color strength.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of the azo bond and formation of corresponding carboxylic acids.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.

    Substitution: The sulphonate groups can undergo nucleophilic substitution reactions, where nucleophiles replace the sulphonate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite in alkaline conditions.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.

    Biology: Employed in histological staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics, providing vibrant and long-lasting colors.

Mechanism of Action

The compound exerts its effects primarily through its chromophoric azo group, which absorbs light in the visible spectrum, resulting in its intense coloration. The sulphonate groups enhance its solubility in water, making it suitable for various applications. In biological systems, the compound can interact with cellular components, allowing for its use in staining and visualization techniques.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-amino-3-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-5-hydroxynaphthalene-2-sulphonate
  • Sodium 6-amino-4-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-3-hydroxynaphthalene-2-sulphonate

Uniqueness

Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and solubility characteristics. The presence of the tert-butyl group and multiple sulphonate groups enhances its stability and makes it highly suitable for industrial applications.

Properties

CAS No.

83027-50-3

Molecular Formula

C32H28N3NaO9S3

Molecular Weight

717.8 g/mol

IUPAC Name

sodium;6-amino-5-[[2-[3-(4-tert-butylphenoxy)sulfonylphenyl]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C32H29N3O9S3.Na/c1-32(2,3)21-12-14-22(15-13-21)44-47(42,43)24-8-6-7-23(18-24)45(37,38)29-10-5-4-9-27(29)34-35-31-26(33)16-11-20-17-25(46(39,40)41)19-28(36)30(20)31;/h4-19,36H,33H2,1-3H3,(H,39,40,41);/q;+1/p-1

InChI Key

PACQBVQOTIYEDA-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC=C3N=NC4=C(C=CC5=CC(=CC(=C54)O)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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